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Compound of Interest

Compound Name: Tetrahydrofurfuryl salicylate

Cat. No.: B1683135 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

Tetrahydrofurfuryl salicylate, a compound of interest in various chemical and pharmaceutical

applications. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for

these analytical techniques.

Introduction
Tetrahydrofurfuryl salicylate (CAS No. 2217-35-8) is an ester of salicylic acid and

tetrahydrofurfuryl alcohol.[1][2][3] Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of

222.24 g/mol and an exact mass of 222.08920892 Da.[1] Spectroscopic analysis is crucial for

the structural elucidation and quality control of this compound. This guide will delve into the

theoretical and practical aspects of its analysis using NMR, IR, and MS.

Predicted Spectroscopic Data
Due to the limited availability of published spectra for Tetrahydrofurfuryl salicylate, the

following data tables are based on the analysis of its constituent functional groups: the

salicylate moiety and the tetrahydrofurfuryl group.

The proton NMR spectrum of Tetrahydrofurfuryl salicylate is predicted to exhibit distinct

signals corresponding to the aromatic protons of the salicylate ring and the aliphatic protons of
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the tetrahydrofurfuryl group.

Table 1: Predicted ¹H NMR Chemical Shifts for Tetrahydrofurfuryl Salicylate

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Phenolic -OH ~10.8 Singlet (broad) 1H

Aromatic (Salicylate) 6.8 - 7.9 Multiplets 4H

-O-CH₂- (ester) ~4.3 Doublet 2H

-CH- (tetrahydrofuran) ~4.1 Multiplet 1H

-O-CH₂-

(tetrahydrofuran)
3.7 - 3.9 Multiplets 2H

-CH₂-CH₂-

(tetrahydrofuran)
1.6 - 2.1 Multiplets 4H

Note: Predicted chemical shifts are based on typical values for similar functional groups and

may vary depending on the solvent and experimental conditions.

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Tetrahydrofurfuryl Salicylate
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Carbon Atom Predicted Chemical Shift (δ, ppm)

Carbonyl (C=O) ~170

Aromatic C-O ~161

Aromatic C (quaternary) ~112

Aromatic C-H 117 - 136

-O-CH₂- (ester) ~69

-CH- (tetrahydrofuran) ~77

-O-CH₂- (tetrahydrofuran) ~68

-CH₂- (tetrahydrofuran) 25 - 29

Note: These are estimated chemical shifts and can be influenced by the solvent and

spectrometer frequency.

The IR spectrum of Tetrahydrofurfuryl salicylate will be characterized by the vibrational

frequencies of its functional groups.

Table 3: Predicted IR Absorption Frequencies for Tetrahydrofurfuryl Salicylate

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

Phenolic O-H stretch 3200 - 3600 Broad

Aromatic C-H stretch 3000 - 3100 Medium

Aliphatic C-H stretch 2850 - 2960 Medium

Ester C=O stretch 1680 - 1710 Strong

Aromatic C=C stretch 1450 - 1600 Medium

C-O stretch (ester & ether) 1050 - 1300 Strong
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Predicted Mass Spectrometry Data for Tetrahydrofurfuryl Salicylate

Ion Predicted m/z Description

[M]⁺ 222 Molecular Ion

[M - C₅H₉O]⁺ 138
Loss of the

tetrahydrofurfuryloxy radical

[C₇H₅O₃]⁺ 137 Salicyloyl cation

[C₇H₆O₂]⁺ 122
Loss of CO from the salicyloyl

cation

[C₅H₉O]⁺ 85 Tetrahydrofurfuryl cation

[C₄H₇]⁺ 55
Fragmentation of the

tetrahydrofurfuryl ring

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols
The following are generalized experimental protocols for obtaining high-quality spectroscopic

data for organic compounds like Tetrahydrofurfuryl salicylate.

Sample Preparation: Dissolve approximately 5-10 mg of Tetrahydrofurfuryl salicylate in

about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR

tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.
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Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A larger number of scans will be required due to the lower natural abundance of ¹³C. A

relaxation delay of 2-5 seconds is recommended.

Sample Preparation:

Neat Liquid: Place a drop of liquid Tetrahydrofurfuryl salicylate between two KBr or

NaCl plates to form a thin film.

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride)

and place it in a liquid cell.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or solvent).

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background to produce the final

spectrum.

Sample Preparation: Prepare a dilute solution of Tetrahydrofurfuryl salicylate in a volatile

solvent such as methanol or acetonitrile.

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with

Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

Data Acquisition:
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Introduce the sample into the ion source. For EI, the sample is typically introduced via a

direct insertion probe or a gas chromatograph. For ESI, the sample is infused directly or

via a liquid chromatograph.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to

analyze the fragmentation of the molecular ion.

Visualization of the Spectroscopic Analysis
Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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